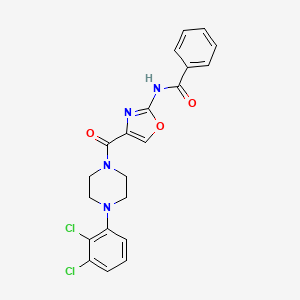![molecular formula C20H21ClN2O3 B2489970 N-(3-chloro-2-methylphenyl)-N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide CAS No. 1421526-67-1](/img/structure/B2489970.png)
N-(3-chloro-2-methylphenyl)-N'-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group and a tetrahydronaphthalenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the chlorination of 2-methylphenyl to form 3-chloro-2-methylphenyl. This intermediate is then reacted with ethanediamide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide
- N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide
Uniqueness
The uniqueness of N-(3-chloro-2-methylphenyl)-N’-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]ethanediamide lies in its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-13-16(21)7-4-8-17(13)23-19(25)18(24)22-12-20(26)10-9-14-5-2-3-6-15(14)11-20/h2-8,26H,9-12H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXOLGRHJLQTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)
![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)
![(2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2489890.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE](/img/structure/B2489896.png)


![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)
![3,4-dimethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2489903.png)



![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)
![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)
